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2-methyl-N-(1-phenylethyl)-2,3-dihydro-1-benzofuran-5-carboxamide
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Overview
Description
2-methyl-N-(1-phenylethyl)-2,3-dihydro-1-benzofuran-5-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(1-phenylethyl)-2,3-dihydro-1-benzofuran-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the benzofuran derivative with an appropriate amine, such as 1-phenylethylamine, under conditions that facilitate amide bond formation.
Methylation: The final step involves the methylation of the benzofuran ring at the 2-position using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(1-phenylethyl)-2,3-dihydro-1-benzofuran-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-methyl-N-(1-phenylethyl)-2,3-dihydro-1-benzofuran-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-(1-phenylethyl)-2,3-dihydro-1-benzofuran-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide: Lacks the N-(1-phenylethyl) group, which may affect its biological activity and chemical reactivity.
N-(1-phenylethyl)-2,3-dihydro-1-benzofuran-5-carboxamide: Lacks the methyl group at the 2-position, which may influence its overall properties.
Uniqueness
2-methyl-N-(1-phenylethyl)-2,3-dihydro-1-benzofuran-5-carboxamide is unique due to the presence of both the methyl and N-(1-phenylethyl) groups, which contribute to its distinct chemical and biological properties. These structural features may enhance its binding affinity to specific targets and improve its overall efficacy in various applications.
Properties
IUPAC Name |
2-methyl-N-(1-phenylethyl)-2,3-dihydro-1-benzofuran-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-12-10-16-11-15(8-9-17(16)21-12)18(20)19-13(2)14-6-4-3-5-7-14/h3-9,11-13H,10H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXPPVBODNRCMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=O)NC(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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